1-(Bromomethyl)-2,3,5-trichlorobenzene chemical properties
1-(Bromomethyl)-2,3,5-trichlorobenzene chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-(Bromomethyl)-2,3,5-trichlorobenzene
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 1-(Bromomethyl)-2,3,5-trichlorobenzene (CAS No. 130800-83-8). As a halogenated aromatic hydrocarbon, this compound serves as a valuable and reactive building block in organic synthesis. The presence of a reactive bromomethyl group, combined with the electronic effects of three chlorine substituents on the benzene ring, makes it a key intermediate for introducing the 2,3,5-trichlorobenzyl moiety into a wide range of molecular architectures. This document is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of this reagent's characteristics and applications.
Core Chemical Identity and Physicochemical Properties
1-(Bromomethyl)-2,3,5-trichlorobenzene, also known as 2,3,5-trichlorobenzyl bromide, is a polysubstituted aromatic compound.[1] Its structure features a benzene ring substituted with three chlorine atoms and a bromomethyl group. The specific substitution pattern significantly influences its electronic properties and reactivity.
A summary of its core physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 130800-83-8 | [1][2][3] |
| Molecular Formula | C₇H₄BrCl₃ | [1][2][3] |
| Molecular Weight | 274.37 g/mol | [2][3] |
| Synonyms | 2,3,5-trichlorobenzyl bromide, bromomethyltrichlorobenzene, 2,3,5-trichlorophenylmethyl bromide | [1] |
| Physical Form | Likely a solid at room temperature, typical for polysubstituted benzenes. | |
| Solubility | Expected to have low solubility in water and higher solubility in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran.[4] |
Synthesis and Reaction Mechanism
The synthesis of 1-(Bromomethyl)-2,3,5-trichlorobenzene is typically achieved through a two-step process starting from a suitable precursor. The logical pathway involves the preparation of 2,3,5-trichlorotoluene, followed by the selective bromination of the benzylic methyl group.
Caption: Synthetic pathway for 1-(Bromomethyl)-2,3,5-trichlorobenzene.
Step 1: Synthesis of 2,3,5-Trichlorotoluene
The precursor, 2,3,5-trichlorotoluene, is one of six constitutional isomers of trichlorotoluene.[5][6] It can be synthesized via the controlled electrophilic chlorination of toluene or dichlorotoluene mixtures in the presence of a Lewis acid catalyst.[5][6] The reaction conditions must be carefully controlled to achieve the desired isomer distribution.
Step 2: Free-Radical Benzylic Bromination
The conversion of the methyl group of 2,3,5-trichlorotoluene to a bromomethyl group is a classic example of free-radical halogenation.[7] This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.
Causality of Reagent Choice: For this transformation, N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂). The use of NBS in a non-polar solvent (like CCl₄, though environmentally benign alternatives like supercritical CO₂ are now preferred) along with a radical initiator (e.g., AIBN) or UV light ensures a low, steady concentration of Br₂.[8] This condition favors the radical substitution pathway at the benzylic position and minimizes competitive, undesired electrophilic bromination of the electron-deficient aromatic ring.
The mechanism proceeds through a standard free-radical chain reaction:
Caption: Simplified mechanism for free-radical benzylic bromination.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-(Bromomethyl)-2,3,5-trichlorobenzene stems from the high reactivity of the bromomethyl group, which acts as a potent electrophile.[9] This allows for the straightforward introduction of the 2,3,5-trichlorobenzyl moiety into various molecules via nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.
This dual reactivity makes it an invaluable tool for constructing complex molecules in fields such as pharmaceuticals, agrochemicals, and material science.[9][10]
Caption: Reactivity workflow with various common nucleophiles.
Spectroscopic Characterization Profile
While specific spectra require empirical measurement, the expected spectroscopic data for 1-(Bromomethyl)-2,3,5-trichlorobenzene can be reliably predicted based on its structure. This profile is essential for reaction monitoring and product verification.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. It should feature a singlet corresponding to the two benzylic protons of the -CH₂Br group, likely in the range of δ 4.5-4.8 ppm. The aromatic region should show two distinct signals for the two aromatic protons, appearing as singlets or narrow doublets depending on the resolution, likely between δ 7.0-7.8 ppm.
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¹³C NMR: The carbon NMR spectrum should display seven unique signals: one for the aliphatic -CH₂Br carbon (typically δ 30-35 ppm) and six distinct signals for the aromatic carbons, including four quaternary carbons (C-Cl, C-CH₂Br) and two methine carbons (C-H).
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹) and the CH₂ group (~2950-2850 cm⁻¹). Strong absorptions corresponding to C-Cl stretching would be visible in the fingerprint region (below 800 cm⁻¹), along with a C-Br stretching band (typically ~650-550 cm⁻¹). Aromatic C=C stretching vibrations would appear around 1600-1450 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would exhibit a complex and highly characteristic molecular ion (M⁺) cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), providing definitive confirmation of the elemental composition.
Safety, Handling, and Storage
As with other halogenated benzyl bromides, 1-(Bromomethyl)-2,3,5-trichlorobenzene should be handled with care, assuming it possesses significant hazards.[4] Compounds in this class are often lachrymators and can cause severe skin burns and eye damage.[11][12]
Protocol: Standard Laboratory Handling
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Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Ensure an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[11][13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][15]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[13]
Conclusion
1-(Bromomethyl)-2,3,5-trichlorobenzene is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined reactivity, centered on the electrophilic bromomethyl group, allows for its use as a robust building block in the synthesis of complex target molecules. A thorough understanding of its synthesis, reactivity profile, and proper handling procedures is critical for its safe and effective application in research and development.
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Mastering Organic Synthesis: The Versatility of 2,4,5-Trifluorobenzyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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